
Magnesium, bromo(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo(3-methyl-2-butenyl)- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used as a synthetic building block in various chemical reactions, particularly in the formation of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, bromo(3-methyl-2-butenyl)- is prepared by reacting 3-methyl-2-butenyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:
3-methyl-2-butenyl bromide+Mg→Magnesium, bromo(3-methyl-2-butenyl)-
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo(3-methyl-2-butenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of anhydrous ether solvents.
Substitution Reactions: Often carried out with alkyl halides under anhydrous conditions.
Coupling Reactions: Utilizes palladium or nickel catalysts in the presence of base.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: Result from substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo(3-methyl-2-butenyl)- is used extensively in scientific research, particularly in:
Organic Synthesis: As a building block for complex molecules.
Pharmaceuticals: In the synthesis of active pharmaceutical ingredients.
Material Science: For the preparation of polymers and advanced materials.
Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.
Wirkmechanismus
The compound exerts its effects primarily through the formation of carbon-magnesium bonds, which are highly reactive. These bonds can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic center, followed by the formation of a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Butenylmagnesium bromide
- Allylmagnesium bromide
- Crotylmagnesium bromide
Uniqueness
Magnesium, bromo(3-methyl-2-butenyl)- is unique due to its specific structure, which provides distinct reactivity compared to other Grignard reagents. Its ability to form stable intermediates and participate in selective reactions makes it valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
63847-45-0 |
|---|---|
Molekularformel |
C5H9BrMg |
Molekulargewicht |
173.33 g/mol |
IUPAC-Name |
magnesium;3-methylbut-1-ene;bromide |
InChI |
InChI=1S/C5H9.BrH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OKCUWCABNKFTCU-UHFFFAOYSA-M |
Kanonische SMILES |
C[C-](C)C=C.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


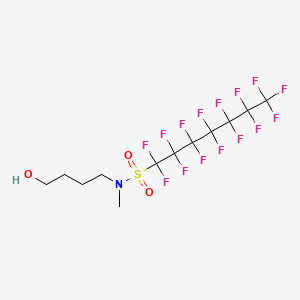

![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
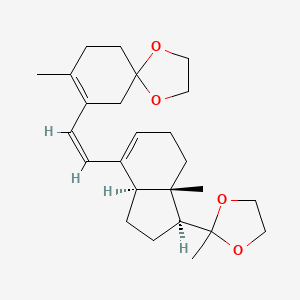
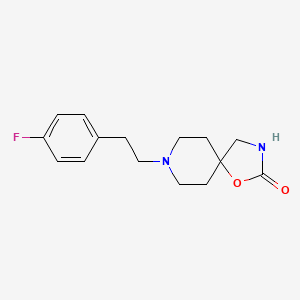
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
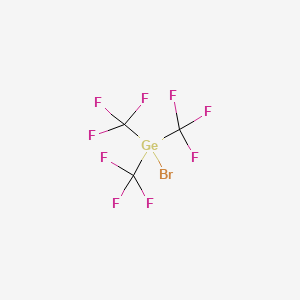
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
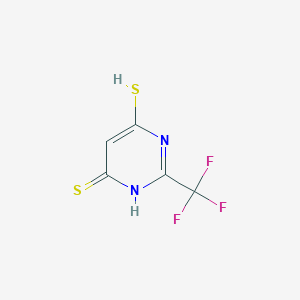
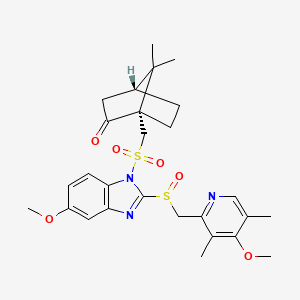

![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)

![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
